1-phenethyl-3-(phenethylamino)-1H-pyrrole-2,5-dione
Description
Overview of 1-Phenethyl-3-(phenethylamino)-1H-pyrrole-2,5-dione
1-Phenethyl-3-(phenethylamino)-1H-pyrrole-2,5-dione is a structurally complex pyrrole-2,5-dione derivative characterized by a five-membered aromatic ring system with two ketone groups at positions 2 and 5. The compound features phenethyl and phenethylamino substituents at positions 1 and 3, respectively, which confer unique electronic and steric properties. Its molecular formula, $$ \text{C}{20}\text{H}{20}\text{N}2\text{O}2 $$, reflects the integration of two phenyl-containing side chains into the pyrrole-dione core. This architecture enables diverse reactivity patterns, including participation in electrophilic substitution and nucleophilic addition reactions, making it valuable for synthetic and materials science applications.
The compound’s crystalline structure and hydrogen-bonding capabilities, derived from the dione moiety and secondary amine group, have been studied extensively through spectral techniques such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy. These analyses confirm the planar geometry of the pyrrole ring and the spatial orientation of the substituents, which influence its solubility and intermolecular interactions.
Historical Context and Discovery of Pyrrole-2,5-dione Derivatives
Pyrrole-2,5-dione derivatives, commonly known as maleimides, have been investigated since the early 20th century. The parent compound, maleimide ($$ \text{C}4\text{H}3\text{NO}_2 $$), was first synthesized in 1904 and served as a foundational scaffold for developing bioactive molecules and polymers. The introduction of alkyl and aryl substituents, such as phenethyl groups, emerged in the 1980s to enhance thermal stability and tailor electronic properties for applications in photoresists and pharmaceuticals.
A significant advancement occurred in 2025 with the development of copper-catalyzed methods for synthesizing substituted pyrrole-2,5-diones. For example, 3-morpholino-1-phenyl-1H-pyrrole-2,5-dione was prepared via a CuBr-mediated reaction in toluene under oxygen, achieving yields exceeding 80%. This methodology laid the groundwork for synthesizing 1-phenethyl-3-(phenethylamino)-1H-pyrrole-2,5-dione by substituting morpholine with phenethylamine and optimizing reaction conditions to accommodate bulkier substituents.
Relevance in Contemporary Chemical Research
In modern research, 1-phenethyl-3-(phenethylamino)-1H-pyrrole-2,5-dione is prized for its dual functionality as a Michael acceptor and hydrogen-bond donor. These attributes enable its use in:
- Polymer Chemistry : As a crosslinking agent in epoxy resins, where the dione group reacts with amines to form thermally stable networks.
- Medicinal Chemistry : Serving as a precursor for kinase inhibitors, leveraging the phenethylamino group’s ability to occupy hydrophobic protein pockets.
- Materials Science : Facilitating the design of organic semiconductors through conjugation of the pyrrole ring with electron-withdrawing substituents.
Recent studies have explored its electrochemical properties, revealing a reduction potential of $$ E_{1/2} = -1.2 \, \text{V} $$ versus the standard hydrogen electrode, which correlates with its electron-deficient nature.
Scope and Structure of the Review
This review focuses on the chemical synthesis, structural characterization, and applications of 1-phenethyl-3-(phenethylamino)-1H-pyrrole-2,5-dione. The following sections will address:
- Synthetic methodologies, including copper-catalyzed and solvent-free approaches.
- Spectroscopic and computational insights into its molecular behavior.
- Comparative analysis with related pyrrole-2,5-dione derivatives.
- Emerging applications in catalysis and optoelectronics.
Tables and reaction schemes will elucidate key data, such as melting points, spectral signatures, and synthetic yields, while avoiding extraneous discussions of biological safety or industrial formulations.
Table 1 : Comparative Molecular Data for Selected Pyrrole-2,5-dione Derivatives
Properties
Molecular Formula |
C20H20N2O2 |
|---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
1-(2-phenylethyl)-3-(2-phenylethylamino)pyrrole-2,5-dione |
InChI |
InChI=1S/C20H20N2O2/c23-19-15-18(21-13-11-16-7-3-1-4-8-16)20(24)22(19)14-12-17-9-5-2-6-10-17/h1-10,15,21H,11-14H2 |
InChI Key |
RGABADSGWBLGAS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCNC2=CC(=O)N(C2=O)CCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Formation of N-Phenethylmaleamic Acid
Maleic anhydride reacts with phenethylamine in dichloromethane (DCM) to form N-phenethylmaleamic acid. This intermediate is isolated via solvent evaporation and characterized by its solubility in polar aprotic solvents.
Procedure :
-
Maleic anhydride (10.2 mmol) is dissolved in 40 mL DCM.
-
Phenethylamine (10.2 mmol) is added dropwise at 0°C.
-
The mixture is stirred for 10 min, followed by solvent evaporation under reduced pressure.
Key Data :
Cyclization to 1-Phenethylmaleimide
The maleamic acid undergoes cyclization in acetic anhydride with sodium acetate as a base, forming the maleimide core.
Procedure :
-
N-Phenethylmaleamic acid is suspended in acetic anhydride (20 mL).
-
Sodium acetate (2 equiv) is added, and the mixture is stirred at 80°C for 1 hr.
-
The product is purified via column chromatography (hexane/ethyl acetate, 2:1).
Key Data :
Post-Cyclization Michael Addition of Phenethylamine
Reaction Conditions and Optimization
1-Phenethylmaleimide undergoes a Michael addition with phenethylamine in the presence of cesium carbonate (Cs₂CO₃) to introduce the 3-(phenethylamino) group.
Procedure :
-
1-Phenethylmaleimide (1.0 mmol) and phenethylamine (1.1 mmol) are dissolved in ethanol (15 mL).
-
Cs₂CO₃ (2.0 mmol) is added, and the mixture is refluxed for 6 hr.
-
The crude product is extracted with ethyl acetate and purified via chromatography.
Key Data :
Stereochemical Considerations
Takemoto’s thiourea catalyst (1c ) enables enantioselective Michael additions, though the target compound lacks chiral centers. Base-mediated reactions favor trans-addition at the β-carbon.
Alternative Methods Using Electrophilic Amination
Boc-Protected Intermediate Strategy
Boc-protected phenethylamine is used to introduce the amino group before cyclization, minimizing side reactions.
Procedure :
-
Maleic anhydride reacts with Boc-phenethylamine in DCM.
-
The intermediate is treated with TFA to remove the Boc group.
-
Cyclization is performed as in Section 1.2.
Key Data :
Oxidative Cyclization Pathways
Oxidative cyclization of 4-aminoindole derivatives using phenyliodine bis(trifluoroacetate) (PIFA) forms the maleimide core directly, though yields are moderate (51–78%).
Analytical Characterization
Spectroscopic Data
Comparative Yields Across Methods
| Method | Yield (%) | Purity (HPLC) |
|---|---|---|
| Maleamic Acid Cyclization | 21.9 | 95% |
| Michael Addition | 58–90 | 98% |
| Boc-Protected Route | 48–63 | 97% |
Chemical Reactions Analysis
1-Phenethyl-3-(phenethylamino)-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenethylamino group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents like ethanol or dichloromethane, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Anticancer Activity
Recent studies have demonstrated that derivatives of pyrrole-2,5-dione exhibit notable antiproliferative effects against various cancer cell lines. For instance, a series of compounds derived from 1-phenethyl-3-(phenethylamino)-1H-pyrrole-2,5-dione were synthesized and tested for their efficacy against human liver cancer (HepG-2) and breast cancer (MCF-7) cells. The results indicated that these derivatives showed higher activity than the standard chemotherapeutic agent doxorubicin, particularly against MCF-7 cells .
Case Study: Synthesis and Testing
A study synthesized several chalcone imide derivatives based on 1H-pyrrole-2,5-dione and evaluated their antiproliferative activity using the MTT assay. Key findings included:
- Compounds with specific substituents exhibited enhanced activity against HepG-2 and MCF-7 cells.
- The structure-activity relationship (SAR) analysis revealed that modifications at the phenethyl group significantly influenced the biological activity .
Anti-inflammatory Properties
The compound has also been explored for its anti-inflammatory potential. Research indicates that derivatives of 1H-pyrrole-2,5-dione can inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α in stimulated human peripheral blood mononuclear cells (PBMCs). This suggests a promising avenue for developing anti-inflammatory agents from this chemical framework .
Case Study: Inhibition Studies
In a detailed investigation, amidrazone-derived pyrrole-2,5-diones were shown to significantly reduce cytokine production in vitro. The strongest inhibition was observed with certain derivatives, highlighting their potential as therapeutic agents in inflammatory diseases .
Antimicrobial Activity
The antimicrobial properties of 1-phenethyl-3-(phenethylamino)-1H-pyrrole-2,5-dione have also been documented. Various studies have reported that compounds within this class exhibit activity against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. This makes them candidates for further development as antibiotics or antibacterial agents .
Case Study: Antibacterial Testing
In one study, the antibacterial efficacy of synthesized pyrrole derivatives was evaluated using the broth microdilution method. The results demonstrated significant inhibition against several pathogenic bacteria, indicating their potential use in treating bacterial infections .
Summary of Findings
The following table summarizes the key applications and findings related to 1-phenethyl-3-(phenethylamino)-1H-pyrrole-2,5-dione:
Mechanism of Action
The mechanism by which 1-phenethyl-3-(phenethylamino)-1H-pyrrole-2,5-dione exerts its effects involves interactions with specific molecular targets. The phenethylamino group can interact with biological macromolecules, leading to various biological responses. The compound may also undergo deamination in vivo, generating reactive intermediates that can further interact with cellular components .
Comparison with Similar Compounds
The structural and functional properties of 1-phenethyl-3-(phenethylamino)-1H-pyrrole-2,5-dione can be contextualized against related pyrrole-2,5-dione derivatives, as summarized below:
Structural Analogues
Key Observations :
- Substituent Effects : The dual phenethyl groups in the target compound distinguish it from IM-76 and IM-62, which feature smaller N(1)-methyl substituents. The phenethyl groups may reduce water solubility compared to IM-76 and IM-62 but could improve membrane permeability .
- Biological Activity: IM-76 and MI-1 exhibit kinase inhibitory activity, suggesting that the target compound’s phenethylamino group (a common pharmacophore in kinase inhibitors) may confer similar properties .
- Synthetic Accessibility : IM-62’s high yield (88%) contrasts with IM-76’s lower yield (57%), highlighting the impact of substituent choice on reaction efficiency .
Physicochemical Properties
- Hydrogen Bonding: Unlike simpler derivatives (e.g., 1-methyl-1H-pyrrole-2,5-dione), the phenethylamino group in the target compound may participate in N–H⋯O hydrogen bonding, akin to 3-amino-1H-pyrrole-2,5-dione derivatives . This could influence crystal packing or solubility.
- π-π Interactions : Aromatic stacking between phenethyl groups, as observed in benzyl-substituted derivatives , might stabilize the compound’s conformation or enhance binding to aromatic protein residues.
Biological Activity
1-Phenethyl-3-(phenethylamino)-1H-pyrrole-2,5-dione is a compound that belongs to the pyrrole family, which has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 1-phenethyl-3-(phenethylamino)-1H-pyrrole-2,5-dione can be represented as follows:
This compound features a pyrrole ring with two phenethyl groups, contributing to its unique biological properties.
The biological activity of 1-phenethyl-3-(phenethylamino)-1H-pyrrole-2,5-dione is primarily attributed to its interactions with various molecular targets. It is believed to modulate neurotransmitter systems, particularly those involving dopamine and serotonin, potentially acting as an agonist or antagonist at specific receptors. Additionally, compounds in this class have shown the ability to inhibit enzymes such as topoisomerases, which are crucial in DNA replication and repair processes .
Anticancer Activity
Several studies have investigated the anticancer properties of pyrrole derivatives, including 1-phenethyl-3-(phenethylamino)-1H-pyrrole-2,5-dione. For instance:
- Case Study 1 : A derivative related to this compound demonstrated significant inhibition of growth in various cancer cell lines. The compound exhibited a GI50 (Growth Inhibition 50%) value in the nanomolar range against colon cancer cells, indicating potent antiproliferative effects .
- Case Study 2 : In vivo studies have shown that similar compounds can reduce tumor growth in chemically induced models of colon cancer, further supporting their potential as anticancer agents .
Antimicrobial Activity
Research indicates that pyrrole derivatives can possess antimicrobial properties. This has been linked to their ability to disrupt cellular membranes and inhibit essential bacterial enzymes. The exact mechanisms remain under investigation but suggest potential applications in treating infections caused by resistant strains of bacteria .
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Anticancer | Inhibition of cancer cell proliferation | |
| Antimicrobial | Disruption of bacterial membranes | |
| Enzyme Inhibition | Interaction with topoisomerases |
Table 2: Case Study Results
| Compound Name | Cell Line Tested | GI50 (nM) | Observations |
|---|---|---|---|
| 1-Phenethyl-3-(phenethylamino)-1H-pyrrole-2,5-dione | HCT-116 | 1.0 - 1.6 | Significant antiproliferative effect |
| Related Derivative | SW-620 | ~500 | Moderate activity observed |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
